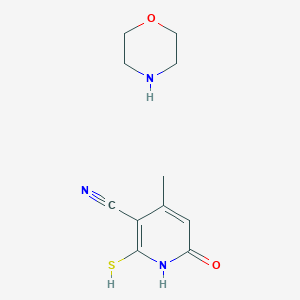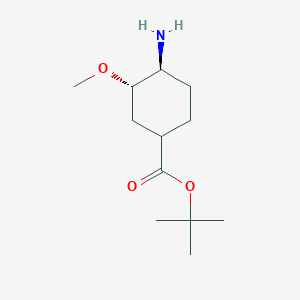
(S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Group:
Methoxy Group Addition: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the aromatic ring.
Esterification: The final step involves esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
(S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methylcyclohexane: A saturated hydrocarbon with a similar ester group but lacking the amino and methoxy groups.
2-Methoxyphenyl isocyanate: Contains a methoxy group and an isocyanate group, used for amine protection/deprotection.
Uniqueness
(S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in multiple research and industrial applications.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
methyl 2-[4-[(1S)-1-amino-2-methoxyethyl]phenyl]acetate |
InChI |
InChI=1S/C12H17NO3/c1-15-8-11(13)10-5-3-9(4-6-10)7-12(14)16-2/h3-6,11H,7-8,13H2,1-2H3/t11-/m1/s1 |
InChIキー |
LLULPFIHXOAWGA-LLVKDONJSA-N |
異性体SMILES |
COC[C@H](C1=CC=C(C=C1)CC(=O)OC)N |
正規SMILES |
COCC(C1=CC=C(C=C1)CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (1R,2S,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12945124.png)
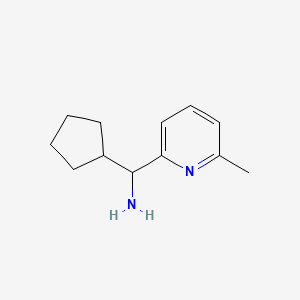
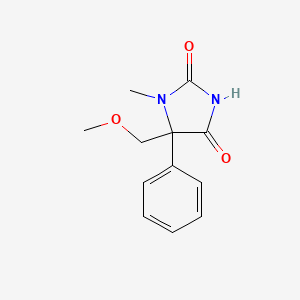
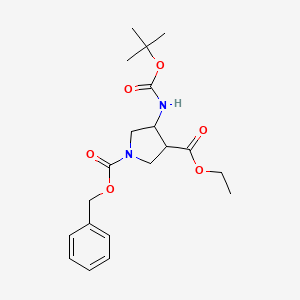
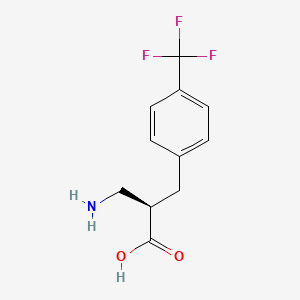

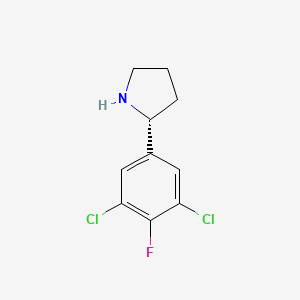

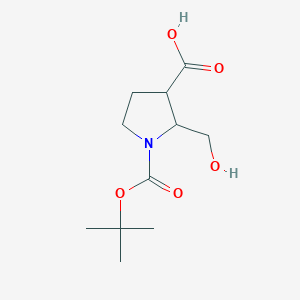
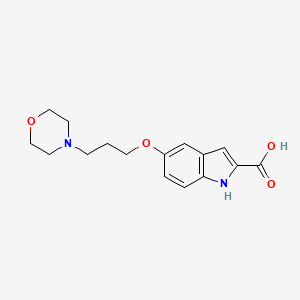

![rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B12945191.png)
